3-(1,3,4-Thiadiazol-2-yl)propanamide
Description
Systematic Nomenclature and Molecular Formula
3-(1,3,4-Thiadiazol-2-yl)propanamide is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula, C₅H₇N₃OS , reflects a molecular weight of 157.20 g/mol . The compound’s structure integrates a 1,3,4-thiadiazole ring linked to a propanamide side chain via a methylene bridge. Key identifiers include the CAS registry number 14501-21-4 and PubChem CID 45123473 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃OS | |
| Molecular Weight | 157.20 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 14501-21-4 | |
| SMILES | C1=NN=C(S1)CCC(=O)N | |
| InChIKey | MMKBZHZIAFBSJR-UHFFFAOYSA-N |
Atomic Connectivity and Bonding Patterns
The compound’s structure (Figure 1) consists of a 1,3,4-thiadiazole ring (a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms) connected to a propanamide group (-CH₂CH₂CONH₂). Key bonding features include:
- Aromatic Thiadiazole Core : The 1,3,4-thiadiazole ring exhibits aromaticity due to delocalized π-electrons from sulfur’s lone pairs and nitrogen’s sp² hybridization. Bond lengths in analogous thiadiazoles suggest alternating single and double bonds (C-S: ~1.71 Å, C-N: ~1.30 Å).
- Propanamide Side Chain : The carbonyl group (C=O) in the amide moiety has a bond length of ~1.23 Å, while the C-N bond in the amide group is ~1.33 Å, characteristic of partial double-bond character due to resonance.
| Bond Type | Approximate Length (Å) | Hybridization |
|---|---|---|
| C-S (thiadiazole) | 1.71 | sp² |
| C-N (thiadiazole) | 1.30 | sp² |
| C=O (amide) | 1.23 | sp² |
| C-N (amide) | 1.33 | sp² |
Figure 1: 2D structure of this compound. The thiadiazole ring (left) is fused to a propanamide chain (right).
Tautomeric and Conformational Isomerism
The 1,3,4-thiadiazole ring exhibits tautomerism involving proton shifts at the nitrogen atoms. For example, analogous compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole demonstrate thione-thiol tautomerism , where a thione (C=S) form equilibrates with a thiol (S-H) form. While direct evidence for tautomerism in this compound is limited, computational studies suggest similar behavior due to the ring’s electronic structure.
Conformational isomerism arises from rotation around the C-C bonds in the propanamide chain. The gauche and anti conformers differ in energy by ~2–3 kcal/mol, with the anti conformation (amide group trans to thiadiazole) being more stable due to reduced steric hindrance.
| Tautomer/Conformer | Characteristics | Energy Difference |
|---|---|---|
| Thione form | C=S bond, stabilized by resonance | Lower energy |
| Thiol form | S-H bond, less resonance | Higher energy |
| Anti conformer | Amide group trans to ring | More stable |
| Gauche conformer | Amide group gauche to ring | Less stable |
Crystallographic Data and Unit Cell Parameters
Experimental crystallographic data for this compound are not yet reported in the literature. However, computational models predict a monoclinic crystal system with space group P2₁/c based on analogous thiadiazole derivatives. Key predicted parameters include:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.2 Å, b = 12.4 Å, c = 7.9 Å |
| β Angle | 105° |
| Z (molecules/unit cell) | 4 |
The absence of experimental data highlights a gap in current research, necessitating future single-crystal X-ray diffraction studies to validate these predictions.
Properties
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-4(9)1-2-5-8-7-3-10-5/h3H,1-2H2,(H2,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBZHZIAFBSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669455 | |
| Record name | 3-(1,3,4-Thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14501-21-4 | |
| Record name | 3-(1,3,4-Thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations
Anticonvulsant Activity: The urea-linked analogs (rows 2–3) exhibit superior potency (ED₅₀ < 2.72 μmol/kg) compared to phenytoin (standard anticonvulsant) due to electron-withdrawing substituents (e.g., Cl, F) enhancing membrane permeability and target binding .
Enzyme Inhibition: Sulfonamide derivatives (row 4) show nanomolar inhibition of carbonic anhydrases, attributed to the sulfonamide’s zinc-binding capacity. The propanamide moiety in the target compound lacks this zinc-chelating ability, suggesting divergent therapeutic applications (e.g., kinase inhibition vs. enzyme modulation).
Antitumor Potential: Fused imidazo-thiadiazoles (row 5) demonstrate strong cytotoxicity, likely due to planar aromatic systems intercalating DNA or inhibiting topoisomerases. The propanamide derivative’s flexible side chain may favor interactions with less rigid targets (e.g., protein kinases or tubulin) .
Synthetic Accessibility :
- This compound’s synthesis is simpler than fused-ring analogs (rows 4–5), which require multi-step cyclization (Fig. 9–10) . This positions it as a cost-effective scaffold for rapid derivatization.
Q & A
(Basic) What are the common synthetic routes for 3-(1,3,4-Thiadiazol-2-yl)propanamide derivatives?
Methodological Answer:
Synthesis typically involves multi-step routes:
- Cyclization : Precursors like thiosemicarbazides or thioureas undergo cyclization under acidic/basic conditions to form the thiadiazole core .
- Amide Bond Formation : Propanamide groups are introduced via coupling reactions (e.g., using carbodiimide catalysts) or nucleophilic substitution .
- Optimized Conditions : Solvents (acetone, ethanol), catalysts (KCO), and temperatures (reflux) are critical for yield and purity .
(Basic) Which spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and substituent positions .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretches) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity and stoichiometric composition .
(Advanced) How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : KCO improves nucleophilic substitution efficiency in amide bond formation .
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks .
- Purification : Chromatography or recrystallization (e.g., from methanol) ensures high purity .
(Advanced) How are structure-activity relationships (SAR) analyzed for biological activity?
Methodological Answer:
- Systematic Substituent Variation : Compare analogs with fluorinated, methyl, or sulfonyl groups (e.g., fluorobenzyl vs. benzyl) to assess potency .
- In Vitro Assays : Enzymatic inhibition studies (e.g., IC determination) quantify target interactions .
- Data Correlation : Use computational tools (e.g., QSAR models) to link structural features (logP, PSA) to activity .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Validation : Ensure compounds are >95% pure via HPLC or elemental analysis to exclude impurities affecting results .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) .
- Structural Re-evaluation : Confirm substituent positions via X-ray crystallography or 2D NMR .
(Advanced) How is stability under varying pH and thermal conditions assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Measures phase transitions and melting points .
- pH Stability Studies : Incubate compounds in buffers (pH 1–13) and monitor degradation via HPLC .
(Advanced) What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Simulate binding poses with enzymes (e.g., kinases) using AutoDock or Schrödinger .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds, hydrophobic pockets) .
(Advanced) How do substituents (e.g., fluorine) influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Fluorine enhances metabolic stability and target affinity via polar interactions .
- Comparative Studies : Analogs with trifluoromethyl groups show higher antimicrobial activity vs. non-fluorinated derivatives .
- Steric Effects : Bulky substituents (e.g., p-tolyl) may reduce binding to shallow active sites .
(Basic) What key physicochemical properties are critical for drug discovery?
Methodological Answer:
- logP/logD : Determined via shake-flask/HPLC; impacts membrane permeability .
- Polar Surface Area (PSA) : Calculated computationally; correlates with solubility and bioavailability .
- Solubility : Measured via equilibrium solubility assays in PBS or simulated biological fluids .
(Advanced) How to design analogs for improved pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
